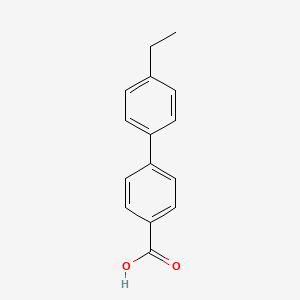

4-(4-Ethylphenyl)benzoic acid

Overview

Description

4-(4-Ethylphenyl)benzoic acid is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of benzoic acid derivatives like 4-(4-Ethylphenyl)benzoic acid can be achieved through one-pot condensation of benzoic acids and amines .Molecular Structure Analysis

The molecular structure of 4-(4-Ethylphenyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and an ethylphenyl group .Physical And Chemical Properties Analysis

4-(4-Ethylphenyl)benzoic acid has a melting point of 221°C and a boiling point of 327.88°C. It has a density of 1.0891 and a refractive index of 1.6530 .Scientific Research Applications

Quantum Chemical Studies and Biological Properties

Research has explored the quantum chemical aspects and biological properties of various benzoic acid derivatives, including 4-(4-Ethylphenyl)benzoic acid. Studies have investigated the dimerizations of benzoic acid and its derivatives, with findings indicating significant chemical properties that could be of relevance in various scientific applications. Additionally, certain benzohydroxamic acids, which include benzoic acid derivatives, have been found to exhibit antineoplastic activity and inhibit mammalian ribonucleotide reductase, hinting at potential biomedical applications (Sainsbury, 1975).

Environmental Biodegradation

In environmental science, the biodegradation pathways of biphenyl compounds by Mycobacterium species have been studied. This research is significant as it offers insights into the environmental breakdown of compounds structurally related to 4-(4-Ethylphenyl)benzoic acid. Benzoic acid was identified as a major metabolite in these processes, indicating its role in environmental biodegradation and potential applications in bioremediation (Moody et al., 2002).

Liquid Crystal Research

Research in the field of liquid crystals has shown that 4-(4-Ethylphenyl)benzoic acid and its derivatives play a crucial role in the synthesis of liquid crystal intermediates. These findings are significant for the development of new materials in display technologies and other applications where liquid crystals are utilized (Qing, 2000).

Catalysis and Polymerization

In the field of catalysis and polymerization, benzoic acid derivatives have been employed in the synthesis of ruthenium-based catalysts. These catalysts have shown efficacy in cyclopolymerization processes, suggesting potential applications in the development of new polymeric materials (Mayershofer et al., 2006).

Solar Cell Applications

4-(4-Ethylphenyl)benzoic acid derivatives have also been explored in the context of solar cell technology. The development of organic sensitizers using these compounds has shown improved photovoltaic performance, indicating their potential in enhancing the efficiency of dye-sensitized solar cells (Gupta et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-ethylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEBDBNGUCNRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880826 | |

| Record name | 4'-ethyl-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenyl)benzoic acid | |

CAS RN |

5731-13-5 | |

| Record name | 4'-ethyl-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5731-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2747591.png)

![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2747592.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2747596.png)

![[4-(4-Ethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2747601.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2747602.png)

![3-Methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2747604.png)

![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2747605.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide](/img/structure/B2747612.png)